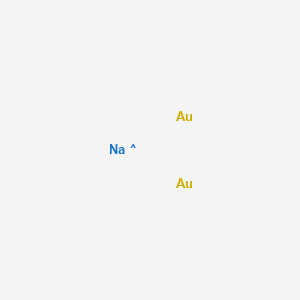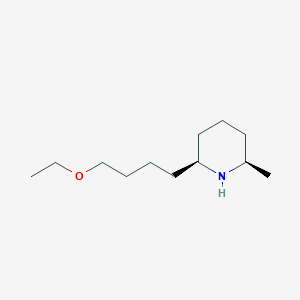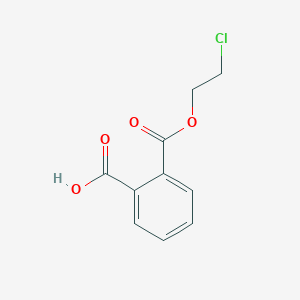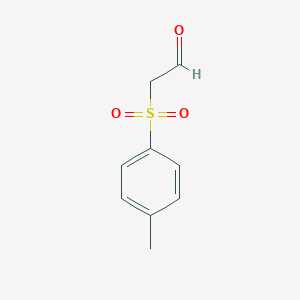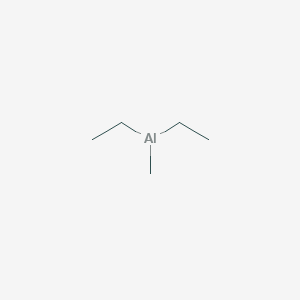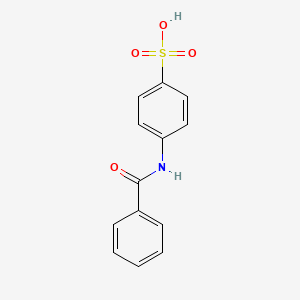
Methylphenyl glyoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphenyl glyoxime is an organic compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.1879 g/mol . . This compound is characterized by the presence of a phenyl group attached to a glyoxime moiety, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylphenyl glyoxime can be synthesized through the reaction of methyl ethyl ketone with ethyl nitrite in the presence of hydrochloric acid . The reaction involves the formation of biacetyl monoxime, which is then converted to this compound by distilling off the alcohol formed in the reaction .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methylphenyl glyoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert it into different amines and related compounds.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Scientific Research Applications
Methylphenyl glyoxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methylphenyl glyoxime involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the conversion of substrates into desired products . The molecular targets and pathways involved include interactions with metal ions and the stabilization of transition states during catalysis .
Comparison with Similar Compounds
Similar Compounds
Dimethylglyoxime: Similar in structure but with two methyl groups instead of a phenyl group.
Phenylglyoxime: Lacks the methyl group present in methylphenyl glyoxime.
Diacetylmonoxime: Contains a different arrangement of functional groups.
Uniqueness
This compound is unique due to the presence of both a phenyl and a glyoxime moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in coordination chemistry and catalysis .
Properties
CAS No. |
4937-86-4 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(NE)-N-[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H10N2O2/c1-7(10-12)9(11-13)8-5-3-2-4-6-8/h2-6,12-13H,1H3/b10-7+,11-9- |
InChI Key |
OHOFOAMRUFMQPH-BDFJVSTISA-N |
Isomeric SMILES |
C/C(=N\O)/C(=N/O)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=NO)C(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


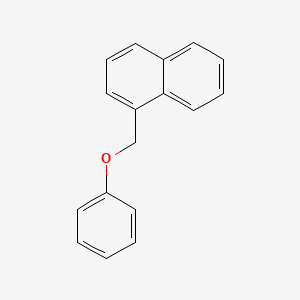
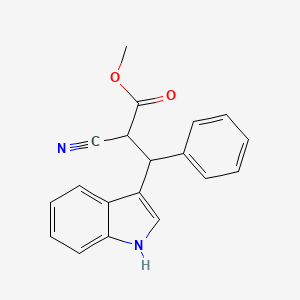

![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
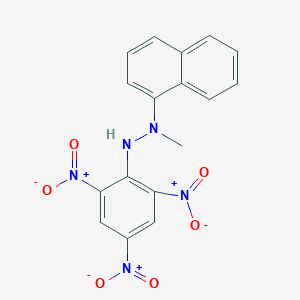
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)

